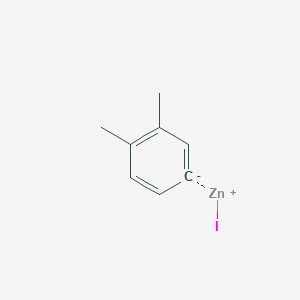

3,4-Dimethylphenylzinc iodide

Beschreibung

BenchChem offers high-quality 3,4-Dimethylphenylzinc iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,4-Dimethylphenylzinc iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1,2-dimethylbenzene-5-ide;iodozinc(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMVACXRZXUZIP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=[C-]C=C1)C.[Zn+]I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Optimized Synthesis of 3,4-Dimethylphenylzinc Iodide: A Guide to Zinc Insertion Methodologies

Executive Summary

This technical guide details the synthesis of 3,4-dimethylphenylzinc iodide from 4-iodo-1,2-dimethylbenzene (4-iodo-o-xylene). While traditional Grignard or organolithium routes are viable, they often lack functional group tolerance.[1] The methodology presented here focuses on the Knochel-type direct insertion (Zn/LiCl), widely regarded as the industry standard for generating Negishi cross-coupling nucleophiles.

This protocol prioritizes reproducibility and scalability . By utilizing Lithium Chloride (LiCl) as a solubilizing agent, we overcome the passivation of the zinc surface, ensuring a high-yielding, homogenous reagent suitable for downstream pharmaceutical applications.

Mechanistic Principles

The formation of arylzinc reagents via direct insertion is a heterogeneous process. Classically, this reaction suffers from surface passivation (ZnO formation) and the formation of insoluble polymeric aggregates [ArZnI]n.

The LiCl Effect: As elucidated by Paul Knochel and colleagues, the addition of stoichiometric LiCl serves two critical functions:

-

Solubilization: It breaks down the polymeric organozinc lattice into soluble monomeric species of the type ArZnI·LiCl.

-

Surface Cleaning: It facilitates the desorption of the organozinc species from the metal surface, exposing fresh Zn(0) for further oxidative addition.

Diagram 1: Mechanism of LiCl-Mediated Zinc Insertion

Caption: The "Turbo-Zinc" mechanism showing the transition from a passivated heterogeneous surface to a soluble, reactive organometallic species.

Material Specifications & Safety

Reagents

| Reagent | Purity/Grade | Critical Note |

| 4-Iodo-1,2-dimethylbenzene | >98% | Liquid.[2] Dry over molecular sieves if water content >200 ppm. |

| Zinc Dust | <10 µm particle size | CRITICAL: Must be activated. Stored under Argon.[2][3] |

| Lithium Chloride (LiCl) | Anhydrous (>99%) | Extremely hygroscopic. Must be dried in situ (see protocol). |

| THF | Anhydrous (<50 ppm H₂O) | Inhibitor-free. Sparged with Argon. |

| 1,2-Dibromoethane (DBE) | 99% | Activator (entrainment agent).[2] |

| TMSCl | 99% | Activator (oxide scavenger). |

Safety Directives

-

Pyrophoric Hazard: While arylzinc reagents are less pyrophoric than organolithiums, they can still ignite on porous surfaces (paper towels). Handle only under inert atmosphere (Schlenk line or Glovebox).

-

Exotherm: The activation of Zinc with DBE and TMSCl is exothermic. The insertion reaction itself can self-accelerate; monitor internal temperature.

Experimental Protocol

Target Scale: 10 mmol Expected Concentration: ~0.8 – 1.0 M in THF

Phase 1: Preparation of the Zn/LiCl Matrix

-

Drying LiCl: Equip a 50 mL Schlenk flask with a magnetic stir bar and a rubber septum. Add LiCl (12 mmol, 510 mg) .

-

Technique: Heat the flask with a heat gun (approx. 350°C) under high vacuum (<0.1 mbar) for 5–10 minutes. The salt should turn from clumpy to a fine, free-flowing powder.

-

Cooling: Allow to cool to room temperature (RT) under an Argon backfill.

-

-

Zinc Addition: Remove the septum briefly under Argon flow and add Zinc dust (15 mmol, 980 mg) . Re-seal.

-

Note: Using 1.5 equiv of Zn ensures complete consumption of the iodide.

-

-

Solvent Addition: Add Anhydrous THF (10 mL) via syringe. Stir vigorously to suspend the solids.

Phase 2: Chemical Activation

-

DBE Activation: Add 1,2-dibromoethane (0.5 mmol, ~43 µL) . Heat the mixture to reflux (approx. 65°C) with a heat gun for 30 seconds, then let cool. Repeat this heating/cooling cycle twice.

-

Observation: Bubbles of ethylene gas may form.

-

-

TMSCl Activation: Add Trimethylsilyl chloride (0.1 mmol, ~13 µL) . Stir at RT for 5 minutes.

-

Why? TMSCl chemically scours the remaining oxides from the Zn surface.

-

Phase 3: Oxidative Addition (Insertion)[4]

-

Substrate Addition: Add 4-iodo-1,2-dimethylbenzene (10 mmol, 2.32 g, ~1.46 mL) dropwise via syringe over 5 minutes.

-

Reaction: Stir the mixture at 25°C (Room Temp) .

-

Kinetics: Aryl iodides are highly reactive. The reaction typically initiates within 10-15 minutes.

-

Monitoring: If no exotherm or color change (grey to dark grey/black) is observed after 30 mins, heat gently to 40°C.

-

-

Duration: Stir for 2 to 4 hours .

-

Completion Check: Take a 50 µL aliquot, quench with sat. NH₄Cl, extract with ether, and analyze by GC-MS. Look for the disappearance of the aryl iodide peak and the appearance of 1,2-dimethylbenzene (reduced product).

-

Phase 4: Filtration (Optional but Recommended)

-

Stop stirring. Allow excess Zn to settle (approx. 1 hour).

-

Cannulate the supernatant (the active reagent) into a fresh, dry, Argon-purged Schlenk flask.

-

Result: A clear to slightly hazy grey/yellow solution of 3,4-dimethylphenylzinc iodide .

-

Quality Control: Titration

You cannot assume the yield is 100%. You must titrate the reagent before use in cross-coupling.

Method: Iodine Titration (Standardized against active Zn-C bonds).

Diagram 2: Titration Workflow

Caption: Iodine titration workflow. The disappearance of the brown iodine color marks the endpoint.

Calculation:

Note: A typical yield for this reaction is 85–95%. Expect a concentration of roughly 0.85 M.

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| No Reaction (GC shows SM) | Passivated Zinc | Repeat activation with more DBE/heat. Ensure THF is <50 ppm H₂O. |

| Wurtz Coupling (Dimer) | Temperature too high | Conduct reaction at 0°C or 10°C initially. Add substrate slower. |

| Precipitation | Lack of LiCl | Ensure LiCl was added and fully dried. The complex needs LiCl to stay soluble. |

| Low Titer (<0.5 M) | Moisture ingress | Check septa integrity. Re-dry glassware. Use fresh anhydrous THF. |

References

-

Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 43(25), 3333–3336.

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[4] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[5][4][6] Angewandte Chemie International Edition, 45(36), 6040–6044.

- Jubault, P., & Knochel, P. (2012). Preparation of Polyfunctional Organozinc Reagents. In Organozinc Reagents: A Practical Approach. Oxford University Press.

-

Boudet, N., Sase, S., Sinha, P., Liu, C.-Y., Krasovskiy, A., & Knochel, P. (2007). In Situ Generation of the Turbo-Grignard Reagent. Journal of the American Chemical Society, 129(41), 12358–12359.

Sources

- 1. 有机锌试剂 [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. New Efficient Preparation of Arylzinc Compounds from Aryl Halides Using Cobalt Catalysis and Sacrificial Anode Process [organic-chemistry.org]

- 4. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 5. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Guide: Preparation of 3,4-Dimethylphenylzinc Iodide Using Activated Zinc (LiCl-Mediated)

Executive Summary

This technical guide details the preparation of 3,4-Dimethylphenylzinc iodide via the direct insertion of activated zinc into 3,4-dimethyliodobenzene. While traditional methods rely on highly reactive "Rieke Zinc" or aggressive thermal activation, this guide prioritizes the Knochel LiCl-mediated protocol . This method utilizes commercial zinc dust in the presence of Lithium Chloride (LiCl), which solubilizes the forming organozinc species as a zincate complex (

Part 1: The Chemistry of Zinc Activation

The Passivation Challenge

Commercial zinc dust is coated with a native oxide layer (

-

Classic Activation: Uses 1,2-dibromoethane (chemical etching) and Chlorotrimethylsilane (TMSCl) to expose active Zn(0). However, without a solubilizing agent, the forming organozinc product can precipitate on the metal surface, stalling the reaction (the "coating effect").

-

LiCl Mediation (The Solution): The addition of stoichiometric LiCl is the critical differentiator.[2] LiCl coordinates with the organozinc species to form a soluble species, likely a zincate of the type

. This keeps the zinc surface clean, facilitating continuous oxidative addition.

Mechanistic Pathway

The following diagram illustrates the transition from passivated zinc to the active soluble reagent.

Figure 1: Mechanism of LiCl-mediated Zinc insertion. The presence of LiCl is essential for solubilizing the organozinc species.

Part 2: Material Preparation & Safety

Reagent Specifications

Success depends strictly on the water content of the solvent and the quality of the zinc.

| Reagent | Grade/Spec | Pre-treatment |

| Zinc Dust | <10 µm particle size, >98% purity | Store under Argon. If old, wash with dilute HCl, water, ethanol, ether, and dry under vacuum. |

| Lithium Chloride (LiCl) | Anhydrous, >99% | CRITICAL: Must be dried at 130-150°C under high vacuum (0.1 mmHg) for 2-4 hours before use. |

| THF | Anhydrous, <50 ppm | Distilled from Na/Benzophenone or processed through an alumina column system. |

| 3,4-Dimethyliodobenzene | >98% purity | If liquid is yellow/brown, filter through a small plug of silica to remove free iodine. |

Safety Protocols

-

Hazard: Organozinc reagents are not spontaneously pyrophoric like dialkylzincs (

), but they are highly moisture-sensitive and can react vigorously with water.[3] -

Control: All glassware must be flame-dried or oven-dried (120°C) and assembled hot under a flow of inert gas (Argon or Nitrogen).

Part 3: Detailed Experimental Protocol

Target Scale: 10.0 mmol Target Concentration: ~0.8 - 1.0 M in THF

Equipment Setup

-

Vessel: 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum.

-

Manifold: Connected to a dual-manifold vacuum/argon line.

-

Temperature Control: Heat gun (for drying) and an oil bath (set to 50°C).

Step-by-Step Synthesis

Phase A: Drying and Activation

-

Charge Solids: Add Zinc dust (1.96 g, 30.0 mmol, 3.0 equiv) and LiCl (1.27 g, 30.0 mmol, 3.0 equiv) to the Schlenk flask.

-

Vacuum Drying: Heat the flask with a heat gun under high vacuum (<1 mbar) for 15–20 minutes. Note: LiCl is hygroscopic; this step ensures the salt is anhydrous.

-

Cool & Fill: Allow the flask to cool to room temperature (RT) under vacuum, then backfill with Argon.

-

Solvation: Add anhydrous THF (10 mL) via syringe. Stir vigorously.

-

Chemical Activation:

-

Add 1,2-Dibromoethane (0.14 g, 0.75 mmol, 5 mol%). Heat to reflux (using heat gun) for 3-5 seconds until bubbling occurs, then cool to RT. Repeat twice.

-

Add TMSCl (Chlorotrimethylsilane) (0.08 g, 0.75 mmol, 1 mol%). Stir for 5 minutes at RT.

-

Observation: The grey suspension should darken slightly, indicating oxide removal.

-

Phase B: Oxidative Insertion

-

Substrate Addition: Add 3,4-Dimethyliodobenzene (2.32 g, 10.0 mmol, 1.0 equiv) neat or dissolved in 2 mL THF via syringe.

-

Reaction: Place the flask in an oil bath at 25°C .

-

Exotherm Check: Monitor internal temperature.[4] If no exotherm is observed within 10 minutes, warm to 40°C to initiate.

-

-

Completion: Stir at 25–40°C for 2–4 hours.

-

Monitoring: Aliquot hydrolysis followed by GC-MS is recommended. The disappearance of the aryl iodide peak indicates completion.

-

-

Settling: Turn off stirring and allow the excess zinc to settle for 1 hour. The supernatant contains the active 3,4-Dimethylphenylzinc iodide .

Experimental Workflow Diagram

Figure 2: Step-by-step workflow for the preparation of the organozinc reagent.

Part 4: Titration (Quality Control)[5]

You cannot assume the yield is 100%. You must titrate the reagent to determine the precise molarity (

Method: Iodometric Titration[4][5]

-

Standard Solution: Weigh accurately Iodine (

) (254 mg, 1.0 mmol) into a dry vial. Dissolve in 2 mL of a 0.5 M LiCl/THF solution. -

Titration: Add the organozinc supernatant dropwise via a 1.0 mL graduated syringe to the iodine solution at 0°C.

-

Endpoint: The solution transitions from Dark Brown

Yellow -

Calculation:

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (GC shows SM) | Zinc surface still passivated. | Add 2-3 drops more of TMSCl. Increase temp to 50°C. Ensure LiCl was dried thoroughly. |

| Low Titer (<0.5 M) | Wet THF killed the reagent. | Check solvent moisture (Karl Fischer). Re-flame dry glassware. |

| Precipitation | Lack of LiCl coordination.[5] | Ensure LiCl:Zn ratio is at least 1:1. Add dry THF to redissolve. |

| Slow Kinetics | Particle size of Zn too large. | Use <10 micron dust. Do not use granular zinc or shot. |

Part 6: References

-

Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Note: Foundational paper establishing LiCl solubilization effects for Zn/Mg reagents).

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[6] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[2][6][7] Angewandte Chemie International Edition, 45(36), 6040–6044. (The core protocol for this guide).

-

Jubault, P., & Knochel, P. (2012). Preparation of Functionalized Organozinc Reagents. Organic Syntheses. (General procedures for zinc insertion).

-

Krasovskiy, A., & Knochel, P. (2006).[6] Convenient Titration Method for Organometallic Zinc, Magnesium, and Lanthanide Reagents. Synthesis, 2006(05), 890–891. .

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

- 7. Preparation of Polyfunctional Organozinc Halides by an InX3 - and LiCl-Catalyzed Zinc Insertion to Aryl and Heteroaryl Iodides and Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]

A Guide to the Spectroscopic Characterization of 3,4-Dimethylphenylzinc Iodide

Introduction: The Role and Complexity of Arylzinc Halides

Organozinc reagents, particularly arylzinc halides, are indispensable tools in modern organic synthesis, serving as key nucleophiles in a multitude of carbon-carbon bond-forming reactions, most notably the Negishi cross-coupling.[1] The compound 3,4-Dimethylphenylzinc iodide, a member of this important class, offers a nuanced building block for the introduction of the 3,4-dimethylphenyl moiety in the development of pharmaceuticals, agrochemicals, and advanced materials.

However, the utility of these reagents is predicated on a precise understanding of their structure, purity, and solution-state behavior. Unlike more conventional organic molecules, organozinc halides exist in a dynamic equilibrium in solution, influenced by factors such as solvent, concentration, and the presence of salt additives.[1] This guide provides an in-depth technical overview of the essential spectroscopic techniques required for the definitive characterization of 3,4-Dimethylphenylzinc iodide, moving beyond simple data reporting to explain the causality behind the analytical choices and the interpretation of the resulting data. Our approach is grounded in the principle that a robust characterization protocol is a self-validating system, ensuring the reliability and reproducibility of synthetic outcomes.

The Schlenk Equilibrium: A Central Concept

Before delving into specific analytical techniques, it is crucial to understand the fundamental solution-state behavior of organozinc halides. These compounds are subject to the Schlenk equilibrium, a disproportionation reaction that co-exists with the desired RZnX species. For 3,4-Dimethylphenylzinc iodide, this equilibrium involves the mono-aryl species, the diarylzinc species, and zinc iodide.

Caption: Workflow for the NMR spectroscopic analysis of air-sensitive reagents.

Expected Spectral Data

The chemical shifts in organozinc compounds are influenced by the electropositive nature of the zinc atom, which generally results in a slight upfield shift for nearby protons and carbons compared to the parent aryl iodide.

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ¹H | ~ 7.0 - 7.5 | m | Aromatic Protons (H-2, H-5, H-6) | Complex multiplet pattern due to ortho and meta couplings. Shifted relative to 4-iodoxylene due to C-Zn bond. |

| ¹H | ~ 2.2 - 2.3 | s | Methyl Protons (-CH₃) | Two singlets, integrating to 3H each. Their equivalence depends on the rotation around the C-aryl bond. |

| ¹³C | ~ 150 - 160 | s | C1 (ipso-Carbon) | The C-Zn bond significantly deshields this carbon, making its chemical shift highly diagnostic. |

| ¹³C | ~ 125 - 140 | s | Aromatic Carbons (C2-C6) | Four distinct signals are expected for the aromatic carbons. |

| ¹³C | ~ 20 - 22 | s | Methyl Carbons (-CH₃) | Two distinct signals for the two methyl groups. |

Note: Shifts are estimates relative to TMS and can vary based on concentration and solvent. Data for similar compounds can be found in the literature. [2][3]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and valuable technique for confirming the presence of the organic functional groups and for identifying potential oxygenated impurities. [4][5]

Expertise & Causality:

While the direct observation of the C-Zn stretching vibration is challenging (it appears in the far-IR region, < 400 cm⁻¹), the mid-IR spectrum provides a distinct fingerprint of the 3,4-dimethylphenyl moiety. The primary utility of FTIR is diagnostic: to confirm the presence of the aromatic C-H and C=C stretching vibrations and, crucially, to verify the absence of carbonyl (C=O) stretches around 1700 cm⁻¹, which would indicate undesirable oxidation of the reagent.

FTIR Experimental Protocol

-

Sample Preparation: Under an inert atmosphere, a concentrated solution of the reagent is prepared in a dry, IR-transparent solvent (e.g., anhydrous hexane or THF from which solvent peaks are subtracted).

-

Cell Loading: The solution is injected into a sealed liquid transmission cell with salt plates (e.g., KBr or NaCl) that has been previously dried in an oven and purged with inert gas.

-

Data Acquisition: A background spectrum of the pure solvent in the cell is recorded first. Then, the sample spectrum is acquired, and the background is automatically subtracted to yield the spectrum of the solute.

Expected Spectral Data

| Frequency Range (cm⁻¹) | Vibration Type | Assignment |

| 3100 - 3000 | C-H Stretch | Aromatic C-H |

| 3000 - 2850 | C-H Stretch | Methyl (sp³) C-H |

| 1600 - 1450 | C=C Stretch | Aromatic Ring Vibrations |

| 850 - 800 | C-H Bend | Out-of-plane bending for 1,2,4-trisubstituted benzene |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound and its fragments, confirming its molecular weight and elemental composition. [1]

Expertise & Causality:

The analysis of reactive organometallic compounds like 3,4-Dimethylphenylzinc iodide by MS is not trivial due to their instability. Electrospray Ionization (ESI) is a preferred technique as it can gently transfer ions from solution into the gas phase, allowing for the observation of solution-state species, including higher-order zincates and solvent adducts. [1][6]A key diagnostic feature is the characteristic isotopic pattern of zinc (⁶⁴Zn 48.9%, ⁶⁶Zn 27.8%, ⁶⁷Zn 4.1%, ⁶⁸Zn 18.6%), which provides unambiguous confirmation of the presence of zinc in an observed ion. [7]

ESI-MS Experimental Protocol

-

Sample Preparation: Prepare a dilute solution of the reagent in a suitable solvent system (e.g., THF/acetonitrile) under an inert atmosphere. The sample must be sufficiently diluted to prevent source contamination.

-

Infusion: The sample is loaded into a gas-tight syringe and infused directly into the ESI source at a low flow rate. The entire setup should be purged with nitrogen.

-

Data Acquisition: Acquire spectra in both positive and negative ion modes. Organozincates, such as [RZnI₂]⁻, are often observed in the negative mode. [1]

Caption: Experimental workflow for ESI-MS analysis of organozinc reagents.

Expected Mass Data

-

Molecular Weight: The molecular weight of C₈H₉IZn is approximately 297.45 g/mol .

-

Expected Ions: Direct observation of the RZnI⁺ cation is unlikely. More commonly, fragment ions or solution-state aggregates are observed.

-

Fragment: [C₈H₉Zn]⁺ (m/z ≈ 169.0) - Loss of iodide.

-

Zincate (Negative Mode): [(C₈H₉)ZnI₂]⁻ (m/z ≈ 423.8) - An example of a higher-order zincate. [1]- Isotopic Pattern: All zinc-containing fragments will display the characteristic multi-peak pattern corresponding to the natural abundance of zinc isotopes, providing definitive identification.

-

Conclusion

The comprehensive characterization of 3,4-Dimethylphenylzinc iodide is a multi-faceted task that requires the synergistic application of several spectroscopic techniques. NMR spectroscopy serves as the primary tool for structural confirmation and assessment of solution dynamics, while FTIR provides a rapid check for functional group integrity and the absence of oxidative impurities. Mass spectrometry, particularly with soft ionization techniques like ESI, offers definitive proof of the compound's elemental composition through its mass and unique isotopic signature. By integrating the data from these methods, researchers and drug development professionals can proceed with confidence, knowing their organometallic reagent is well-defined, leading to more reliable, reproducible, and ultimately successful synthetic applications.

References

-

Gasa, T. B., et al. (2021). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design. Accounts of Chemical Research. Available at: [Link]

-

Massah, A. R., et al. (2011). Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS. Physical Chemistry Chemical Physics. Available at: [Link]

-

Bruker Corporation. (n.d.). Organometallic Chemistry. Bruker. Available at: [Link]

-

Jackson, R. F. W., et al. (2009). NMR Spectroscopic Structural Determination of Organozinc Reagents: Evidence for “Highly Coordinated” Zincates. Angewandte Chemie International Edition. Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.1C: Characterization of Organometallic Complexes. Available at: [Link]

-

Roesky, H. W., et al. (2013). The Organozinc Rich Compounds [CpM(ZnR)5] (M = Fe, Ru; R = Cp, Me, Cl, Br). Inorganic Chemistry. Available at: [Link]

-

University of Hyderabad. (n.d.). PREPARATION OF SOME ORGANOZINC COMPOUNDS AND THEIR ENANTIOSELECTIVE ADDITION TO ALDEHYDES. Shodhganga. Available at: [Link]

-

van Koten, G., et al. (n.d.). Structural organozinc chemistry. Utrecht University Repository. Available at: [Link]

- Herrmann, W. A. (Ed.). (1996). Synthetic Methods of Organometallic and Inorganic Chemistry, Volume 5: Copper, Silver, Gold, Zinc, Cadmium, and Mercury. Thieme.

-

Manabe, K., et al. (2003). Functionalized Arylzinc Compounds in Ethereal Solvent: Direct Synthesis from Aryl Iodides and Zinc Powder and Application to Pd-Catalyzed Reaction with Allylic Halides. The Journal of Organic Chemistry. Available at: [Link]

-

Horeglad, P., et al. (2022). Exploring the reactivity of homoleptic organozincs towards SO₂: synthesis and structure of a homologous series of organozinc sulfinates. Dalton Transactions. Available at: [Link]

Sources

- 1. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Exploring the reactivity of homoleptic organozincs towards SO 2 : synthesis and structure of a homologous series of organozinc sulfinates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT00577H [pubs.rsc.org]

- 4. Organometallic Chemistry | Bruker [bruker.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

Foreword: Bridging Theory and Application in Organometallic Chemistry

An In-Depth Technical Guide to Quantum Chemical Calculations for 3,4-Dimethylphenylzinc Iodide

In the landscape of modern drug development and materials science, organozinc reagents stand out for their versatility in forming crucial carbon-carbon bonds.[1][2] The reactivity and stability of these compounds, such as 3,4-Dimethylphenylzinc iodide, are governed by subtle electronic and structural factors. Understanding these factors is paramount for optimizing reaction conditions and designing novel synthetic pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for leveraging quantum chemical calculations, particularly Density Functional Theory (DFT), to elucidate the molecular properties of 3,4-Dimethylphenylzinc iodide. By moving beyond a simple list of instructions, we delve into the causality behind methodological choices, ensuring a robust and self-validating computational protocol that yields field-proven insights.

The Rationale for a Computational Approach

Experimental characterization of organozinc intermediates can be challenging due to their sensitivity and transient nature.[1] Quantum chemical calculations offer a powerful, non-invasive alternative to probe molecular characteristics from first principles.[3] This in silico approach allows for the accurate prediction of a wide range of properties that are difficult to obtain experimentally.

Key Insights Accessible Through Calculation:

-

Optimized Molecular Geometry: Determining the most stable 3D arrangement of atoms, including bond lengths and angles.

-

Electronic Structure: Analyzing frontier molecular orbitals (HOMO/LUMO) to predict reactivity and sites for nucleophilic or electrophilic attack.

-

Vibrational Frequencies: Predicting infrared (IR) spectra to aid in experimental characterization and confirm the stability of the optimized structure.

-

Solvation Effects: Understanding how the solvent environment influences the structure and reactivity of the organozinc reagent, a critical factor for these species.[4]

Foundational Theory: Why Density Functional Theory (DFT)?

For molecular systems containing transition metals like zinc, Density Functional Theory (DFT) has become the workhorse method.[5][6] It offers an exceptional balance of computational efficiency and accuracy, making it feasible to study relatively large molecules like 3,4-Dimethylphenylzinc iodide.[6]

The core principle of DFT, established by the Hohenberg-Kohn theorems, is that the ground-state electronic energy of a system is a unique functional of the electron density.[6] This allows the complex many-electron problem to be simplified, focusing on the electron density rather than the full wavefunction. In practice, this is achieved using approximations called exchange-correlation functionals.

The choice of functional and basis set is the most critical decision in a DFT calculation.

-

Functionals: Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange-correlation, are often highly effective for organometallic compounds. The B3LYP functional is a widely-used and well-validated choice for this purpose.[7] For more complex electronic environments or to capture specific non-covalent interactions, other functionals like ωB97X-D may be employed.[8]

-

Basis Sets: A basis set is a set of mathematical functions used to build the molecular orbitals. Pople-style basis sets, such as 6-311G(d,p), provide a good balance of flexibility and computational cost for organic and main-group elements.[3] For heavier elements like zinc and iodine, it is crucial to use basis sets that include effective core potentials (ECPs) to account for relativistic effects, which are significant for inner-shell electrons.[9][10]

The following diagram illustrates the workflow of a typical quantum chemical investigation.

Caption: Workflow for Quantum Chemical Analysis.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the methodology for performing a comprehensive DFT study on 3,4-Dimethylphenylzinc iodide using a common quantum chemistry software package like Gaussian.

Software and System Requirements

-

Quantum Chemistry Software: Gaussian, ORCA, or similar.

-

Molecular Visualization Software: GaussView, Avogadro, Chemcraft.

-

Computational Resources: A multi-core workstation or access to a high-performance computing (HPC) cluster is recommended due to the computational cost associated with heavy elements.[8]

Step 1: Molecular Structure Construction

-

Using a molecular builder, construct the 3,4-Dimethylphenylzinc iodide molecule.

-

Ensure a reasonable starting geometry. The zinc atom is typically coordinated to the iodine and the ipso-carbon of the dimethylphenyl ring.[1]

-

Perform an initial, low-level geometry cleanup using a molecular mechanics force field (e.g., UFF) to resolve any steric clashes.

Step 2: Calculation Setup and Input File Generation

The heart of the calculation is the input file, which instructs the software on the desired theoretical model.

Causality Behind Parameter Choices:

-

Functional (B3LYP): Chosen for its proven track record in providing accurate geometries and energies for a wide range of organometallic systems at a manageable computational cost.[7]

-

Basis Set (LANL2DZ for Zn and I, 6-311+G(d,p) for C, H): This mixed basis set approach is efficient and effective. LANL2DZ is an effective core potential (ECP) basis set that implicitly treats the inner-shell electrons of zinc and iodine, accounting for relativistic effects.[9] The high-level 6-311+G(d,p) basis set is used for the lighter atoms to accurately describe the valence electron distribution, including diffuse functions (+) for better representation of anions and lone pairs.

-

Solvation Model (IEFPCM, THF): Organozinc reagents are almost always used in solution, and their structure can be highly dependent on the solvent.[4] Tetrahydrofuran (THF) is a common solvent for these reagents. The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a robust implicit solvation model that simulates the bulk solvent effect.[8]

-

Keywords (Opt, Freq): The Opt keyword requests a geometry optimization to find the lowest energy structure. The Freq keyword requests a vibrational frequency calculation, which serves two purposes: to confirm the optimized structure is a true energy minimum (no imaginary frequencies) and to predict the IR spectrum.

Sample Gaussian Input Section:

Step 3: Execution and Monitoring

Submit the input file to the quantum chemistry software. Monitor the progress of the geometry optimization to ensure it converges smoothly. For a molecule of this size, the calculation may take several hours to days depending on the available computational resources.

Data Analysis and Interpretation

Upon successful completion, a wealth of information can be extracted from the output file.

Geometric Parameters

The primary result of the optimization is the set of Cartesian coordinates for the minimum energy structure. From this, key structural parameters can be measured.

| Parameter | Description | Expected Outcome |

| Zn-C Bond Length | Distance between Zinc and the ipso-carbon. | Provides insight into the covalent character of the bond. |

| Zn-I Bond Length | Distance between Zinc and Iodine. | Reflects the ionic/covalent nature of the zinc-halogen bond. |

| C-Zn-I Bond Angle | Angle formed by the C, Zn, and I atoms. | Indicates the coordination geometry around the zinc center (typically near-linear). |

| Dihedral Angles | Torsion angles of the phenyl ring. | Confirms the planarity of the aromatic system. |

Vibrational Frequencies

The frequency calculation is a critical self-validation step.

-

Confirmation of Minimum: A successfully optimized geometry corresponding to a stable molecule will have zero imaginary frequencies.

-

IR Spectrum Prediction: The calculated frequencies and their corresponding intensities can be used to generate a theoretical IR spectrum. This can be compared with experimental data for validation. Key vibrational modes to analyze include the Zn-C and Zn-I stretching frequencies. A scaling factor (e.g., ~0.96 for B3LYP) is often applied to calculated frequencies to improve agreement with experimental values.[3]

Electronic Properties

Analysis of the molecular orbitals provides deep insights into the molecule's reactivity.

| Property | Description | Significance for 3,4-Dimethylphenylzinc Iodide |

| HOMO (Highest Occupied MO) | The outermost orbital containing electrons. | Represents the ability to donate electrons. The location of the HOMO (e.g., on the C-Zn bond) indicates the likely site of electrophilic attack. |

| LUMO (Lowest Unoccupied MO) | The innermost orbital without electrons. | Represents the ability to accept electrons. The location of the LUMO indicates the likely site of nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher chemical reactivity and lower kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visually identifies electron-rich (red, nucleophilic) and electron-poor (blue, electrophilic) regions of the molecule. |

The relationship between these key computational outputs is visualized below.

Caption: From Computational Model to Actionable Insights.

Conclusion

This guide provides a robust and scientifically grounded protocol for the quantum chemical investigation of 3,4-Dimethylphenylzinc iodide. By carefully selecting a theoretical model that balances accuracy and computational cost, researchers can obtain reliable predictions of the geometric, electronic, and spectroscopic properties of this important organometallic reagent. The insights gained from these calculations—from validating molecular structures to predicting sites of reactivity—are invaluable for guiding experimental design, optimizing reaction conditions, and accelerating the discovery process in drug development and beyond.

References

-

ChemRxiv. Organozinc reagents in solution: insights from ab initio molecular dynamics and X-ray absorption spectroscopy. Available from: [Link]

-

DSpace. Structural organozinc chemistry. Available from: [Link]

-

RSC Publishing. Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS. Available from: [Link]

-

ResearchGate. Gas-phase study of new organozinc reagents by IRMPD-spectroscopy, computational modelling and tandem-MS | Request PDF. Available from: [Link]

-

Wiley-VCH. The Chemistry of Organozinc Compounds. Available from: [Link]

-

DFT flavor of coordination chemistry. Available from: [Link]

-

ACS Publications. Density Functional Theory Study of the Metal-Catalyzed Cycloaddition of Indolyl-Allenes: Possible Reaction Pathways, Stereoselectivity, and Regioselectivity | Organometallics. Available from: [Link]

-

ResearchGate. Exploring Organic Chemistry with DFT: Radical, Organo-metallic, and Bio-organic Applications | Request PDF. Available from: [Link]

-

SciSpace. Applications of density functional theory (DFT) to investigate the structural, spectroscopic and magnetic properties of lanthanide(III). Available from: [Link]

-

ACS Publications. Synthesis, Structure, and Reactivity of Stable Alkyl and Aryl Iodide Complexes of the Formula [ ( q5-C5H5)Re(NO)(PPh,)( IR)]+BF4. Available from: [Link]

-

Chapter 3 Quantum chemistry calculations. Available from: [Link]

-

Applications of density functional theory (DFT) in organic and inorganic reactions. Available from: [Link]

-

PMC. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants. Available from: [Link]

-

RSC Publishing. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere. Available from: [Link]

-

PubChem. Phenylzinc iodide | C6H5IZn. Available from: [Link]

-

PubChem. 3,4-Dimethylphenol | C8H10O. Available from: [Link]

-

LookChem. 2,3-DIMETHYLPHENYLZINC IODIDE. Available from: [Link]

-

MDPI. Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones. Available from: [Link]

-

MDPI. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments. Available from: [Link]

-

ResearchGate. Synthesis and structure of zinc iodide complex with thiocarbamide, [Zn(CH4N2S)2I2]. Available from: [Link]

-

PubMed. Three Zinc Iodide Complexes Based on Phosphane Ligands: Syntheses, Structures, Optical Properties and TD-DFT Calculations. Available from: [Link]

Sources

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. Wiley-VCH - The Chemistry of Organozinc Compounds [wiley-vch.de]

- 3. benchchem.com [benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. diyhpl.us [diyhpl.us]

- 6. scispace.com [scispace.com]

- 7. mdpi.com [mdpi.com]

- 8. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 10. Quantum chemical calculations on a selection of iodine-containing species (IO, OIO, INO3, (IO)2, I2O3, I2O4 and I2O5) of importance in the atmosphere - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes and Protocols for the Negishi Coupling of 3,4-Dimethylphenylzinc Iodide

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide provides a detailed protocol and in-depth scientific background for the application of 3,4-Dimethylphenylzinc Iodide in Negishi cross-coupling reactions. As a Senior Application Scientist, this document is structured to offer not just a step-by-step procedure, but also the underlying principles and practical insights to ensure successful and reproducible outcomes in your research and development endeavors.

Introduction: The Power of the Negishi Coupling in Modern Synthesis

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide or triflate has become an invaluable tool in the synthesis of complex molecules, particularly in the pharmaceutical industry for the construction of novel drug candidates.[3] The use of organozinc reagents, such as 3,4-Dimethylphenylzinc Iodide, offers distinct advantages, including high reactivity, which often allows for milder reaction conditions compared to other cross-coupling methodologies. While sensitive to air and moisture, the careful handling of these reagents is rewarded with high yields and broad applicability in the construction of sp²-sp², sp²-sp³, and sp³-sp³ linkages.[1]

This application note will focus specifically on the utility of 3,4-Dimethylphenylzinc Iodide, a versatile building block for introducing the 3,4-dimethylphenyl moiety, a common structural motif in medicinally relevant compounds.

The Heart of the Reaction: Understanding the Catalytic Cycle

The generally accepted mechanism for the Negishi coupling proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle of the Negishi cross-coupling reaction.

-

Oxidative Addition: The cycle initiates with the oxidative addition of the organic halide (R-X) to the active Pd(0) catalyst, forming a Pd(II) intermediate. The rate of this step is dependent on the nature of the halide (I > Br > Cl).[1]

-

Transmetalation: The organozinc reagent (R'-ZnI), in this case, 3,4-Dimethylphenylzinc Iodide, then transfers its organic group to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired carbon-carbon bond in the product (R-R') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Preparation of 3,4-Dimethylphenylzinc Iodide: A Critical First Step

The successful execution of the Negishi coupling is highly dependent on the quality of the organozinc reagent. While some arylzinc halides are commercially available, this protocol details the in situ preparation of 3,4-Dimethylphenylzinc Iodide from the corresponding aryl iodide. This method ensures the use of a fresh and highly reactive organozinc species.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Iodo-1,2-dimethylbenzene | ≥98% | Commercially Available | Store under inert atmosphere. |

| Zinc dust (<10 µm) | ≥98% | Commercially Available | Must be activated prior to use. |

| 1,2-Dibromoethane | Anhydrous, ≥99% | Commercially Available | Used for zinc activation. |

| Iodine | ≥99.8% | Commercially Available | Used for zinc activation. |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Use from a solvent purification system or freshly distilled. |

Protocol for Zinc Activation

-

To a flame-dried Schlenk flask equipped with a magnetic stir bar, add zinc dust (1.5 equivalents relative to the aryl iodide).

-

Place the flask under a high vacuum and heat gently with a heat gun to remove any adsorbed water.

-

Allow the flask to cool to room temperature and backfill with an inert gas (Argon or Nitrogen).

-

Add a small crystal of iodine and a few drops of 1,2-dibromoethane.

-

Gently heat the flask with a heat gun until the color of the iodine disappears and bubbling is observed.

-

Allow the activated zinc to cool to room temperature before use.

Protocol for the Synthesis of 3,4-Dimethylphenylzinc Iodide

-

To the flask containing the activated zinc, add anhydrous THF under an inert atmosphere.

-

Slowly add a solution of 4-iodo-1,2-dimethylbenzene (1.0 equivalent) in anhydrous THF to the stirred zinc suspension.

-

The reaction is typically exothermic. Maintain the reaction temperature at or below 40 °C using a water bath if necessary.

-

Stir the reaction mixture at room temperature for 2-4 hours. The formation of the organozinc reagent can be monitored by quenching aliquots with a dilute acid and analyzing the consumption of the starting aryl iodide by GC-MS.

-

Once the formation is complete, allow the unreacted zinc to settle. The resulting supernatant is the solution of 3,4-Dimethylphenylzinc Iodide, which can be used directly in the subsequent coupling reaction.

The Negishi Coupling Protocol: Step-by-Step

This protocol provides a general procedure for the palladium-catalyzed Negishi coupling of 3,4-Dimethylphenylzinc Iodide with a generic aryl bromide. The conditions may require optimization depending on the specific substrates used.

Caption: Experimental workflow for the Negishi coupling protocol.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Aryl Bromide | ≥98% | Commercially Available | Substrate |

| 3,4-Dimethylphenylzinc Iodide solution | ~0.5 M in THF | Prepared as above | Nucleophile |

| Pd(OAc)₂ or Pd₂(dba)₃ | Catalyst Grade | Commercially Available | Palladium Precursor |

| XPhos or SPhos | Ligand Grade | Commercially Available | Phosphine Ligand |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available | Solvent |

| Saturated aq. NH₄Cl | Reagent Grade | Commercially Available | Quenching Agent |

| Ethyl Acetate | ACS Grade | Commercially Available | Extraction Solvent |

| Brine | Saturated aq. NaCl | Prepared in-house | Washing Agent |

| Anhydrous MgSO₄ or Na₂SO₄ | Reagent Grade | Commercially Available | Drying Agent |

Detailed Experimental Procedure

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

-

Add anhydrous THF and stir at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.

-

Addition of Reactants: To the catalyst mixture, add the aryl bromide (1.0 equivalent).

-

Addition of Organozinc Reagent: Slowly add the freshly prepared solution of 3,4-Dimethylphenylzinc Iodide (1.2-1.5 equivalents) to the reaction mixture at room temperature. A color change and a slight exotherm are often observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature or heat to 50-65 °C. Monitor the progress of the reaction by TLC or GC-MS. Reactions are typically complete within 2-12 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[4]

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.[4]

Representative Reaction Data

The following table provides expected yields for the Negishi coupling of various arylzinc reagents with aryl halides under palladium catalysis. These values can serve as a benchmark for the coupling of 3,4-Dimethylphenylzinc Iodide.

| Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |

| 4-Bromoacetophenone | Phenylzinc chloride | Pd(OAc)₂ (2) | SPhos (4) | THF | RT | 95 |

| 2-Bromopyridine | Ethylzinc iodide | PdCl₂(dppf) (5) | - | THF | 65 | 88 |

| 1-Iodo-4-nitrobenzene | (3,4-Dimethylphenyl)zinc iodide | Pd₂(dba)₃ (1) | XPhos (2.5) | THF | 50 | Est. 85-95 |

| 4-Chloroanisole | (2,6-Dimethoxyphenyl)zinc chloride | Pd/Ligand 2 (0.5) | - | THF/NMP | 100 | >99 |

Estimated yield based on similar high-yielding reactions.

Safety and Handling of Organozinc Reagents

Organozinc reagents, including 3,4-Dimethylphenylzinc Iodide, are air and moisture-sensitive and may be pyrophoric.[2] It is imperative to handle these reagents under an inert atmosphere (Argon or Nitrogen) using proper Schlenk line or glovebox techniques.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a flame-retardant lab coat, and appropriate gloves when handling organozinc reagents.[5]

-

Handling: Use syringes and cannulas for transferring solutions. Never handle these reagents in an open atmosphere.

-

Storage: Store organozinc solutions in a cool, dry place under an inert atmosphere.[6]

-

Quenching: Unused or residual organozinc reagents should be quenched carefully by the slow addition of isopropanol, followed by methanol, and then water, typically at a low temperature (0 °C).

-

Spills: In case of a small spill, cover with a dry absorbent material such as sand or vermiculite, and then quench cautiously with isopropanol.

Troubleshooting Common Issues

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure anhydrous conditions and proper catalyst/ligand pre-formation. |

| Poor quality organozinc reagent | Use freshly prepared or high-quality commercial organozinc reagent. Ensure zinc activation was successful. | |

| Insufficient reaction temperature/time | Increase the reaction temperature or extend the reaction time. Monitor by TLC/GC-MS. | |

| Homocoupling of the Organozinc Reagent | Presence of oxygen | Ensure the reaction is performed under a strictly inert atmosphere. |

| High reaction temperature | Run the reaction at a lower temperature. | |

| Protodehalogenation of the Aryl Halide | Presence of water | Use anhydrous solvents and reagents. |

Conclusion

The Negishi coupling using 3,4-Dimethylphenylzinc Iodide offers a powerful and reliable method for the synthesis of biaryl compounds and other valuable molecules for drug discovery and development. By understanding the underlying mechanism, carefully preparing the organozinc reagent, and adhering to the detailed protocol and safety precautions outlined in this application note, researchers can effectively leverage this important transformation to advance their synthetic goals.

References

- BenchChem. (2025). Application Notes and Protocols for Negishi Coupling Utilizing 2,3'-Bipyridine Ligands. BenchChem.

- ScienceLab.com. (2013).

- BenchChem. (2025). Application Notes and Protocols for the Negishi Coupling of 1-Iodo-2-Methylcyclopropane with Organozinc Reagents. BenchChem.

- Fisher Scientific. (2009).

- ACS Publications. (2022). End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - 1,4-Dimethylpyridinium iodide.

- ITW Reagents. (2025).

- PMC. (2011). Ligand Effects on Negishi Couplings of Alkenyl Halides.

- PMC. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides.

- Donaghys. (2018).

- ACS Publications. (2011). Nickel-Catalyzed Negishi Cross-Coupling Reactions of Secondary Alkylzinc Halides and Aryl Iodides. Organic Letters.

- MDPI. (2022). Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones.

- Wikipedia. (n.d.). Negishi coupling.

- Organic Chemistry Portal. (n.d.). Negishi Coupling.

- Chemical Communications (RSC Publishing). (2018).

- Dalton Transactions (RSC Publishing). (n.d.). Negishi cross-coupling reaction catalyzed by an aliphatic, phosphine based pincer complex of palladium.

- Organic Chemistry Portal. (2008). Effective Pd-Nanoparticle (PdNP)

- ResearchGate. (n.d.).

- ACS Publications. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.

- MIT Open Access Articles. (n.d.). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides.

- Moodle@Units. (n.d.). Organozinc Reagents for Facile Synthetic Route to Diflunisal, Fenbufen and Felbinac.

- Sigma-Aldrich. (n.d.). 3,4-Dichlorophenylzinc iodide 0.5M tetrahydrofuran.

- Elektronische Hochschulschriften der LMU München. (2023). Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions.

- RSC Publishing. (2023).

- Sigma-Aldrich. (n.d.). 2,5-Dimethylphenylzinc iodide 0.5M tetrahydrofuran.

- Google Patents. (n.d.). CN101613353B - A method for synthesizing tetrakis (4-dimethylaminophenyl)

Sources

synthesis of substituted biaryls with 3,4-Dimethylphenylzinc iodide

Introduction & Strategic Utility

The 3,4-dimethylphenyl moiety (xylyl group) is a privileged pharmacophore in medicinal chemistry, frequently utilized to modulate lipophilicity (

-

Enhanced Functional Group Tolerance: Unlike Grignard or organolithium equivalents, this organozinc reagent tolerates sensitive electrophiles like esters, nitriles, and ketones without protection.

-

Kinetic Profile: In Negishi couplings, the zinc species often exhibits faster transmetallation rates compared to boronic acids in sterically demanding systems.

-

Mild Conditions: The reaction proceeds at room temperature or mild heating, minimizing thermal degradation of complex heterocycles.

This guide details the Knochel-type preparation (Zn/LiCl) of the reagent and its subsequent cross-coupling. This method is selected over the Rieke Zinc method for its superior safety profile and reproducibility in standard pharmaceutical laboratories.

Mechanism of Action

The synthesis relies on the Palladium-catalyzed Negishi cross-coupling cycle.[1][2] The critical distinction in this protocol is the LiCl-mediated solubilization of the organozinc species.[3][4]

Key Mechanistic Insight:

Standard polymeric organozinc halides (

Figure 1: The catalytic cycle of the Negishi coupling. The transmetallation step is the kinetic bottleneck often accelerated by the presence of LiCl.

Experimental Protocols

Protocol A: Preparation of 3,4-Dimethylphenylzinc Iodide (Knochel Method)

Target Concentration: ~0.5 - 0.7 M in THF

Safety Note: Organozinc reagents are moisture-sensitive.[5] While less pyrophoric than dialkylzincs, they must be handled under Argon/Nitrogen.

Materials:

-

4-Iodo-o-xylene (CAS: 615-58-7)

-

Zinc dust (Activation required, see step 1)

-

Lithium Chloride (anhydrous)

-

THF (anhydrous, <50 ppm water)

-

1,2-Dibromoethane and TMSCl (for activation)

Step-by-Step Procedure:

-

Zinc Activation:

-

In a flame-dried Schlenk flask equipped with a magnetic stir bar and septum, add Zinc dust (1.5 equiv) and anhydrous LiCl (1.5 equiv).

-

Heat the flask to 150°C under high vacuum (0.1 mmHg) for 2 hours. This creates a high-surface-area Zn/LiCl matrix.

-

Cool to room temperature (RT) and backfill with Argon.

-

-

Solvent & Chemical Activation:

-

Add anhydrous THF (volume to reach ~0.8 M relative to iodide).

-

Add 1,2-dibromoethane (5 mol%) and heat to reflux for 1 minute to etch the zinc surface. Cool to RT.

-

Add TMSCl (1 mol%) to remove residual oxides.

-

-

Insertion Reaction:

-

Add 4-Iodo-o-xylene (1.0 equiv) dropwise via syringe.

-

Stir the mixture at 25°C for 12–24 hours.

-

Monitoring: Aliquot 0.1 mL, quench with sat. NH₄Cl, extract with ether, and check GC-MS for consumption of the iodide.

-

-

Filtration & Titration:

-

Stop stirring and allow excess zinc to settle (1-2 hours).

-

Cannulate the supernatant (the organozinc solution) into a fresh, dry, Argon-purged flask.

-

Titration (Mandatory): Titrate using Iodine (

) in THF to determine exact molarity before use.

-

Protocol B: Cross-Coupling (Biaryl Synthesis)

Reagents:

-

Aryl Halide (Electrophile: Bromide, Iodide, or Triflate)

-

Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)

-

Solvent: THF (anhydrous)

Step-by-Step Procedure:

-

Setup:

-

Charge a reaction vial with the Aryl Halide (1.0 equiv) and Palladium catalyst (3-5 mol%).

-

Evacuate and backfill with Argon (3 cycles).

-

Add anhydrous THF (concentration 0.2 M).

-

-

Addition:

-

Add the titrated 3,4-Dimethylphenylzinc iodide solution (1.2 – 1.5 equiv) dropwise at RT.

-

-

Reaction:

-

Stir at RT for 2–6 hours.

-

Note: Sterically hindered electrophiles (e.g., ortho-substituted) may require heating to 50°C.

-

-

Workup:

-

Quench with sat. aqueous NH₄Cl.

-

Extract with EtOAc (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purify via flash column chromatography (Silica gel).

-

Representative Scope & Data

The following table summarizes expected yields when coupling 3,4-Dimethylphenylzinc iodide with various electrophiles using Protocol B.

| Entry | Electrophile | Catalyst | Conditions | Yield (%) | Notes |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | RT, 4h | 92% | Standard baseline; high efficiency. |

| 2 | 3-Bromopyridine | Pd(dppf)Cl₂ | 50°C, 6h | 85% | Heterocycle tolerance; dppf preferred. |

| 3 | Ethyl 4-iodobenzoate | Pd(dba)₂/SPhos | RT, 2h | 89% | Ester tolerated; no nucleophilic attack. |

| 4 | 2-Chlorobenzonitrile | Pd-PEPPSI-IPr | 60°C, 12h | 78% | Ortho-substitution + Chloride requires active catalyst. |

| 5 | 5-Bromo-2-fluoropyrimidine | Pd(PPh₃)₄ | RT, 5h | 81% | Relevant to kinase inhibitor scaffolds. |

Workflow Visualization

Figure 2: Operational workflow for the generation and utilization of the zinc reagent.

Troubleshooting & Optimization

-

Low Conversion in Prep: If the insertion (Protocol A) is incomplete after 24h, the Zinc surface was likely not activated sufficiently. Ensure LiCl is anhydrous (hygroscopic LiCl kills the reaction).

-

Homocoupling (Biaryl Dimer): If significant 3,3',4,4'-tetramethylbiphenyl is observed, the transmetallation is too slow relative to oxidative addition. Solution: Increase catalyst loading or switch to a more electron-rich ligand like SPhos or XPhos .

-

Precipitation: If the zinc reagent precipitates upon standing, the THF concentration is too high. Dilute slightly; the active species

requires THF coordination for solubility.

References

-

Krasovskiy, A., & Knochel, P. (2006).[6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition, 45(18), 2958–2961. (Foundational text for LiCl-mediated insertion).

-

Krasovskiy, A., Malakhov, V., Gavryushin, A., & Knochel, P. (2006).[6] Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides.[3][6] Angewandte Chemie International Edition, 45(36), 6040–6044. (Specific protocol for Zn insertion into aryl iodides).

-

Negishi, E. (2002). A Genealogy of Pd-Catalyzed Cross-Coupling. Journal of Organometallic Chemistry, 653(1-2), 34–40. (Mechanism and scope).

-

Milne, J. E., & Buchwald, S. L. (2004). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society, 126(40), 13028–13029. (Ligand selection for difficult substrates).

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. chemistnotes.com [chemistnotes.com]

- 3. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]

- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]

Application Notes and Protocols: 3,4-Dimethylphenylzinc Iodide in Materials Science

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name], Senior Application Scientist

Introduction: The Strategic Role of Organozinc Reagents in Advanced Material Synthesis

Organozinc reagents have carved a significant niche in synthetic chemistry due to their remarkable functional group tolerance and moderate reactivity, striking a crucial balance that avoids the often-problematic side reactions associated with more reactive organometallic counterparts like Grignard or organolithium reagents.[1] Within this class of compounds, arylzinc halides stand out as versatile building blocks for the construction of complex organic molecules and polymers. This document provides a detailed guide to the application of a specific, yet broadly applicable, arylzinc reagent: 3,4-Dimethylphenylzinc iodide.

While direct, published applications of 3,4-Dimethylphenylzinc iodide in materials science are not extensively documented, its structure suggests significant potential as a monomer precursor for the synthesis of novel conjugated polymers. The presence of the 3,4-dimethylphenyl moiety can enhance the solubility and processability of the resulting polymer and influence its photophysical and electronic properties through steric and electronic effects.

This guide will focus on the preparation of 3,4-Dimethylphenylzinc iodide and its subsequent application in the synthesis of poly(3,4-dimethylphenylene), a hypothetical but representative conjugated polymer, via a Palladium-catalyzed Negishi cross-coupling polymerization. The protocols provided are based on well-established methodologies for Negishi couplings and organozinc reagent synthesis, adapted for this specific system.[2][3]

PART 1: Synthesis of 3,4-Dimethylphenylzinc Iodide

The reliable synthesis of the organozinc reagent is paramount for the success of subsequent coupling reactions. The most common and effective method for preparing arylzinc halides is the direct insertion of activated zinc into the corresponding aryl halide.

Protocol 1: Preparation of 3,4-Dimethylphenylzinc Iodide

Objective: To synthesize 3,4-Dimethylphenylzinc iodide from 3,4-dimethylphenyl iodide and activated zinc dust.

Materials:

-

3,4-Dimethylphenyl iodide

-

Zinc dust (<10 µm, 99.9%)

-

1,2-Dibromoethane

-

Chlorotrimethylsilane (TMSCl)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Argon or Nitrogen gas (high purity)

-

Standard Schlenk line and glassware

Safety Precautions: Organozinc reagents can be pyrophoric and are highly sensitive to air and moisture. All manipulations must be performed under an inert atmosphere using standard Schlenk techniques. Anhydrous solvents are crucial for the success of the reaction.

Step-by-Step Procedure:

-

Zinc Activation:

-

In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add zinc dust (2.0 eq).

-

Evacuate the flask and backfill with argon three times.

-

Add anhydrous DMF (10 mL) via syringe.

-

To the stirred suspension, add 1,2-dibromoethane (0.1 eq) via syringe. The mixture should be gently heated to approximately 60°C for 30 minutes. The evolution of gas (ethylene) is an indicator of zinc activation.

-

Cool the mixture to room temperature and then add chlorotrimethylsilane (0.05 eq) and stir for another 15 minutes. This procedure removes surface oxides and creates a highly reactive zinc surface.

-

-

Formation of the Organozinc Reagent:

-

To the activated zinc suspension, add a solution of 3,4-dimethylphenyl iodide (1.0 eq) in anhydrous THF (20 mL) dropwise over 30 minutes.

-

The reaction is exothermic. Maintain the internal temperature below 40°C using a water bath if necessary.

-

After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by quenching an aliquot with iodine and analyzing by GC-MS to observe the disappearance of the starting aryl iodide.

-

Once the reaction is complete, allow the excess zinc dust to settle. The supernatant is the solution of 3,4-Dimethylphenylzinc iodide in THF/DMF.

-

-

Titration of the Organozinc Reagent:

-

The concentration of the prepared organozinc solution should be determined before use. A common method is iodine titration.

-

In a separate flask, a known amount of iodine in anhydrous THF is cooled to 0°C.

-

The organozinc solution is added dropwise until the characteristic purple color of iodine disappears. The concentration can then be calculated based on the stoichiometry of the reaction (RZnI + I₂ → RI + ZnI₂).

-

Causality Behind Experimental Choices:

-

Zinc Activation: Commercial zinc dust is often coated with a layer of zinc oxide, which passivates the surface and inhibits the oxidative insertion. Treatment with 1,2-dibromoethane and TMSCl effectively removes this oxide layer, exposing fresh, reactive zinc.

-

Solvent System: A mixture of THF and a polar aprotic solvent like DMF is often beneficial. THF is an excellent solvent for the organozinc reagent, while DMF can help to solubilize the zinc salts formed and facilitate the reaction.

-

Inert Atmosphere: The carbon-zinc bond is highly polarized and reactive towards atmospheric oxygen and moisture, leading to decomposition of the reagent.

PART 2: Application in Materials Science - Synthesis of Poly(3,4-dimethylphenylene)

The Negishi cross-coupling reaction is a powerful tool for carbon-carbon bond formation and can be adapted for polymerization to create conjugated polymers.[4] In this application, 3,4-Dimethylphenylzinc iodide will be used as a monomer in a step-growth polymerization with a dihaloaromatic co-monomer. For simplicity and to demonstrate the principle, we will describe a homopolymerization, which is conceptually a polycondensation of the organozinc reagent with itself, catalyzed by a palladium complex. In practice, this is often achieved by coupling a diorganozinc species with a dihalide, but for illustrative purposes, we will outline the polymerization from the arylzinc iodide. A more practical approach for homopolymerization would involve the coupling of a di-Grignard or di-lithio derivative of a bis(3,4-dimethylphenyl) compound with a zinc salt, followed by polymerization with a dihalide. However, the following protocol illustrates the fundamental Negishi coupling step in a polymerization context.

Protocol 2: Palladium-Catalyzed Negishi Polymerization

Objective: To synthesize poly(3,4-dimethylphenylene) via Negishi cross-coupling polymerization.

Materials:

-

Solution of 3,4-Dimethylphenylzinc iodide in THF/DMF (prepared in Protocol 1)

-

1,4-Dibromo-2,5-bis(3,4-dimethylphenyl)benzene (as a representative dihalide for copolymerization, though for a homopolymer concept, we will simplify the reaction description)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand

-

Anhydrous THF

-

Methanol

-

Hydrochloric acid (HCl), concentrated

-

Standard Schlenk line and glassware

Step-by-Step Procedure:

-

Catalyst Preparation:

-

In a flame-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq) and the phosphine ligand (0.04 eq).

-

Evacuate and backfill with argon three times.

-

Add anhydrous THF (10 mL) and stir at room temperature for 20 minutes to form the active Pd(0) catalyst complex.

-

-

Polymerization:

-

In a separate, larger flame-dried Schlenk flask, add the solution of 3,4-Dimethylphenylzinc iodide (1.0 eq). For a conceptual homopolymerization, a diiodo- or dibromo- derivative of a bis(3,4-dimethylphenyl) species would be used as the coupling partner. For this illustrative protocol, we'll proceed with the organozinc reagent as the primary monomeric unit.

-

Add the prepared catalyst solution to the organozinc solution via cannula.

-

Heat the reaction mixture to 60-70°C and stir under argon for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

-

-

Work-up and Polymer Isolation:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the viscous solution into a beaker containing rapidly stirring methanol (10 volumes). This will precipitate the polymer.

-

Filter the precipitated polymer using a Büchner funnel.

-

Wash the polymer extensively with methanol, then with a dilute HCl solution to remove any residual metal salts, and finally with deionized water until the filtrate is neutral.

-

Dry the polymer in a vacuum oven at 60°C overnight.

-

Data Presentation:

| Parameter | Value/Observation | Rationale |

| Monomer | 3,4-Dimethylphenylzinc iodide | Provides the repeating dimethylphenylene unit. |

| Catalyst | Pd₂(dba)₃ / P(o-tol)₃ | A common and effective catalyst system for Negishi couplings. |

| Solvent | THF/DMF | Good solubility for both the organozinc reagent and the growing polymer chain. |

| Temperature | 60-70°C | Promotes the catalytic cycle without causing significant decomposition of the reagents or catalyst. |

| Reaction Time | 24-48 hours | Allows for the growth of high molecular weight polymer chains. |

| Precipitation | Methanol | Polymer is insoluble in methanol, allowing for efficient separation from the reaction mixture. |

Visualization of the Experimental Workflow:

Caption: Workflow for the synthesis of poly(3,4-dimethylphenylene).

PART 3: Characterization of Poly(3,4-dimethylphenylene)

A thorough characterization of the synthesized polymer is essential to understand its properties and potential applications.

| Technique | Information Obtained | Expected Results for Poly(3,4-dimethylphenylene) |

| Gel Permeation Chromatography (GPC) | Molecular weight (Mn, Mw) and polydispersity index (PDI). | A PDI in the range of 1.5-2.5 is typical for step-growth polymerizations. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Confirmation of the polymer structure, including the connectivity of the monomer units and the absence of end-groups. | Broadened peaks corresponding to the aromatic and methyl protons of the repeating unit. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups present in the polymer. | Characteristic peaks for aromatic C-H and C=C stretching. |

| UV-Visible Spectroscopy | Information about the electronic transitions and the extent of conjugation. | An absorption maximum in the UV-visible region, indicating a conjugated system. |

| Photoluminescence (PL) Spectroscopy | Emission properties of the polymer. | Emission in the blue or green region of the spectrum is possible, depending on the conjugation length and solid-state packing. |

| Thermogravimetric Analysis (TGA) | Thermal stability of the polymer. | High decomposition temperature, indicative of a stable aromatic polymer backbone. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). | A high Tg is expected due to the rigid polymer backbone. |

Visualization of the Negishi Polymerization Catalytic Cycle:

Caption: Simplified catalytic cycle for Negishi cross-coupling polymerization.

Conclusion and Future Outlook

This guide has provided a comprehensive, albeit representative, protocol for the synthesis and application of 3,4-Dimethylphenylzinc iodide in materials science. While this specific reagent may not have a documented history in high-performance materials, the principles and protocols outlined here are fundamentally sound and can be adapted for the synthesis of a wide range of novel conjugated polymers. The strategic introduction of the 3,4-dimethylphenyl moiety offers a promising avenue for tuning the properties of these materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Further research into the specific properties of polymers derived from this building block is warranted to fully explore its potential.

References

-

Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. Angew. Chem. Int. Ed.2011 , 50 (29), 6738–6764. [Link]

-

Knochel, P.; Millot, N.; Rodriguez, A. L.; Tucker, C. E. Preparation and Applications of Functionalized Organozinc Reagents. Org. React.2004 , 58, 417–751. [Link]

-

Schlüter, A. D. The Tenth Anniversary of the Suzuki-Miyaura Cross-Coupling Reaction with Boronic Acids. Angew. Chem. Int. Ed.2001 , 40 (1), 37–39. [Link]

-

Milne, J. E.; Buchwald, S. L. An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. J. Am. Chem. Soc.2004 , 126 (40), 13028–13032. [Link]

-

Huo, S. Pd- and Ni-catalyzed cross-coupling reactions in the synthesis of organic electronic materials. Beilstein J. Org. Chem.2011 , 7, 474–491. [Link]

Sources

- 1. Negishi coupling - Wikipedia [en.wikipedia.org]

- 2. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advancing conjugated polymerization: A Negishi coupling approach with organozinc reagents - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]

Application Notes and Protocols for the Functional Group Tolerance of 3,4-Dimethylphenylzinc Iodide in Negishi Reactions

Introduction: The Strategic Advantage of 3,4-Dimethylphenylzinc Iodide in Modern Synthesis

The Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and selectivity.[1][2] Among the diverse array of organometallic reagents utilized in this transformation, organozinc compounds have carved out a significant niche due to their optimal balance of reactivity and functional group tolerance.[3] This is in stark contrast to their more reactive organomagnesium (Grignard) and organolithium counterparts, which often suffer from side reactions with common functional groups.[4]